N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide
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Overview
Description
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is a complex organic compound that features a benzamide core with ethoxy and isoindolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with phthalic anhydride to form an intermediate, which is then reacted with aniline derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzamide and isoindolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide
- 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide .
Uniqueness
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-10-5-7-15(13-18)21(26)24-16-8-6-9-17(14-16)25-22(27)19-11-3-4-12-20(19)23(25)28/h3-14H,2H2,1H3,(H,24,26) |
InChI Key |
DWEZVFJQBYLGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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